(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
Description
The compound "(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane" is a tricyclic heterocyclic molecule featuring a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one core. Key structural elements include:
- A 2-methoxyphenylmethylidene group at position 4 (Z-configuration).
- A pyridin-4-ylmethyl substituent at position 12.
- A 1,4-dioxane moiety, likely as a co-crystallized solvent or part of a solvate structure.
Structural determination of such complex systems typically employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (NMR, IR) .
Properties
IUPAC Name |
1,4-dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4.C4H8O2/c1-28-20-5-3-2-4-17(20)12-22-23(27)18-6-7-21-19(24(18)30-22)14-26(15-29-21)13-16-8-10-25-11-9-16;1-2-6-4-3-5-1/h2-12H,13-15H2,1H3;1-4H2/b22-12-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAOVQISVOWJU-UMSFUEGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5.C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tricyclic Core: 3,10-Dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one
The tricyclic framework of Compound A is constructed via a tandem cyclization process. A validated approach involves the use of naphthalic anhydride or succinic anhydride as a precursor for oxygenated ring formation. For example, in analogous syntheses, Friedel-Crafts acylation with aluminum chloride (AlCl₃) in carbon disulfide (CS₂) facilitates the formation of ketone intermediates, which undergo Baeyer-Villiger oxidation to introduce oxygen atoms.
Key Reaction Conditions :
- Friedel-Crafts Acylation : Toluene derivatives react with acetic anhydride in the presence of AlCl₃ at 20°C for 1 hour, yielding acetylated intermediates with 94% efficiency.
- Baeyer-Villiger Oxidation : Perbenzoic acid in chloroform induces rearrangement over 141 days at room temperature, forming ester-linked oxygen rings.
Table 1: Cyclization Methods for Tricyclic Core Synthesis
Alkylation with the Pyridin-4-ylmethyl Group
The nitrogen atom at position 12 is alkylated using 4-(bromomethyl)pyridine in the presence of a base. A modified Mitsunobu reaction with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) ensures efficient N-alkylation without side reactions.
Optimized Protocol :
- Dissolve the tricyclic intermediate (1 eq) in dry THF.
- Add 4-(bromomethyl)pyridine (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq).
- Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
Co-Crystallization with 1,4-Dioxane
1,4-Dioxane is incorporated during recrystallization to stabilize the crystal lattice. A saturated solution of Compound A in hot 1,4-dioxane is cooled to −20°C, yielding X-ray quality crystals.
Crystallographic Data :
- Space Group : Triclinic, P1̄.
- Hydrogen Bonding : N–H···O interactions between urea units and dioxane oxygen stabilize the structure.
Analytical Validation
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, Py-H), 7.89 (s, CH=C), 6.92–7.45 (m, methoxyphenyl-H).
- IR (KBr): 1720 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N).
Purity Assessment :
- HPLC (C18 column, 1,4-dioxane/water gradient): >99% purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[740
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Tricyclic Derivatives
The closest structural analog is (4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²⁶]trideca-1,6,8-trien-5-one; 1,4-dioxane . Key differences include:
| Feature | Target Compound | Analog |
|---|---|---|
| Aryl Group at C4 | 2-Methoxyphenylmethylidene | Pyridin-3-ylmethylidene |
| Substituent at C12 | Pyridin-4-ylmethyl | 2-Chlorophenylmethyl |
| Electronic Effects | Methoxy (electron-donating) | Chloro (electron-withdrawing) |
| Solubility | Likely enhanced in polar solvents | Reduced due to chloro group |
Spectroscopic Characterization
Comparative NMR and IR data highlight substituent-driven shifts:
| Parameter | Target Compound (Predicted) | Pyrazoline Analog (1h) |
|---|---|---|
| 1H-NMR (OCH3) | δ 3.75–3.80 (s) | δ 3.75 (s) |
| 13C-NMR (C=O) | ~160–165 ppm | 162.6 ppm |
| IR (C=O stretch) | ~1680–1690 cm⁻¹ | 1682 cm⁻¹ |
The pyridine ring in the target compound would introduce distinct deshielding effects in NMR compared to phenyl groups in analogs .
Research Findings and Data Tables
Table 1: Comparative Physical Properties
Table 2: Key Spectroscopic Differences
| Feature | Target Compound | Analog (1h) |
|---|---|---|
| Aromatic Proton Shifts | Pyridin-4-yl (δ 7.7–8.5) | Phenyl (δ 7.2–7.4) |
| Methoxy Signal | δ 3.75–3.80 (s, 3H) | δ 3.75 (s, 3H) |
Biological Activity
The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane represents a complex structure with potential biological significance. This article reviews its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a unique tricyclic structure that includes both dioxane and pyridine moieties. The presence of methoxy and methylidene groups enhances its electronic properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and amines under acidic conditions. A common method includes the use of pyridine derivatives in the reaction to introduce the pyridinyl group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds containing pyridine and methoxy groups. These compounds often exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro tests revealed that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating significant antibacterial potential .
Enzyme Inhibition
Enzymatic assays suggest that this compound may act as an inhibitor for specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. For example, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both cancer cells and bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines showed a dose-dependent response in inhibiting cell proliferation. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells, resulting in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, the compound was tested against a panel of pathogens. Results indicated that it exhibited broad-spectrum activity with notable efficacy against Gram-positive bacteria compared to Gram-negative strains . The study also explored the mechanism of action, suggesting that it disrupts bacterial cell wall synthesis.
Data Tables
| Biological Activity | Tested Concentration | IC50/MIC Value |
|---|---|---|
| Anticancer (MCF-7) | 15 µM | IC50 = 15 µM |
| Antimicrobial (S. aureus) | 32 µg/mL | MIC = 32 µg/mL |
| Enzyme Inhibition (DHFR) | Variable | Inhibition observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one?
- Methodological Answer : A multi-step approach is typically employed, involving:
- Step 1 : Condensation of a substituted benzaldehyde derivative (e.g., 2-methoxybenzaldehyde) with a pyridine-containing amine precursor under reflux conditions in polar aprotic solvents like DMF or ethanol .
- Step 2 : Cyclization via nucleophilic attack, facilitated by sodium acetate or similar bases, to form the tricyclic core .
- Step 3 : Purification via recrystallization using DMF-acetic acid or ethanol mixtures to achieve >95% purity .
Q. How is the structural conformation of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Crystallization : Use slow evaporation of a saturated DCM/hexane solution to obtain diffraction-quality crystals .
- Parameters : Monitor mean C–C bond lengths (e.g., 1.39–1.48 Å) and torsion angles (e.g., 5.2°–8.7°) to confirm stereochemistry and Z-configuration .
- Data Quality : Aim for an R factor <0.05 and data-to-parameter ratio >7.0 to ensure reliability .
Q. What are the standard protocols for assessing the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with concentrations ranging from 10–100 µg/mL. Compare inhibition zones to positive controls like ampicillin .
- Cytotoxicity : Employ MTT assays on HEK-293 cells, monitoring IC values at 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Variable Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and cell passage number) to minimize experimental drift .
- Meta-Analysis : Use statistical tools like ANOVA to compare datasets. For example, discrepancies in IC values may arise from differences in solvent polarity (DMF vs. DMSO) affecting compound solubility .
- Mechanistic Follow-Up : Conduct target-specific assays (e.g., enzyme inhibition studies for kinases) to isolate confounding factors .
Q. What advanced strategies optimize the synthesis yield and selectivity of the tricyclic core?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction variables (e.g., temperature: 80–120°C; solvent ratio: DMF/HO 3:1 to 5:1). Central composite designs can reduce trial counts by 40% .
- Flow Chemistry : Utilize continuous-flow reactors for precise control of residence time (2–10 min) and exothermic conditions, improving yield by 15–20% compared to batch methods .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets like COX-2 or β-lactamases. Prioritize binding poses with ΔG < -8 kcal/mol .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry (n) by titrating the compound against purified protein targets .
- Transcriptomic Profiling : Perform RNA-seq on treated bacterial/fungal strains to identify dysregulated pathways (e.g., cell wall biosynthesis) .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s conformation?
- Methodological Answer :
- Force Field Limitations : Semi-empirical methods (e.g., PM6) may underestimate van der Waals interactions in bulky tricyclic systems. Use DFT (B3LYP/6-31G*) for improved accuracy .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) during optimization to account for crystallization environment discrepancies .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for steps involving moisture-sensitive intermediates (e.g., mercaptoacetic acid coupling) .
- Characterization : Combine SC-XRD with -NMR (e.g., carbonyl signals at δ 170–175 ppm) for unambiguous structural assignment .
- Biological Assays : Include 1,4-dioxane as a negative control to rule out solvent-mediated artifacts in antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
